3-benzyl-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
3-benzyl-9-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family. Heterocyclic compounds, particularly those containing nitrogen atoms, are known for their diverse biological activities and are integral components of many pharmaceuticals .
Preparation Methods
The synthesis of 3-benzyl-9-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods often utilize catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms in the pyrimidine ring. Common reagents include acids, bases, and catalysts like palladium or platinum.
Scientific Research Applications
3-benzyl-9-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The exact mechanism involves binding to these targets, altering their activity, and thereby influencing biological pathways. For example, it may inhibit certain enzymes involved in DNA synthesis, leading to antiproliferative effects .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives like pyrimido[1,2-a]benzimidazoles and imidazole-containing compounds. What sets 3-benzyl-9-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione apart is its unique combination of benzyl and chlorophenyl groups, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C22H20ClN5O2 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
3-benzyl-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20ClN5O2/c1-25-19-18(20(29)28(22(25)30)14-15-6-3-2-4-7-15)27-13-5-12-26(21(27)24-19)17-10-8-16(23)9-11-17/h2-4,6-11H,5,12-14H2,1H3 |
InChI Key |
BWUKOWZQNRFMEC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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